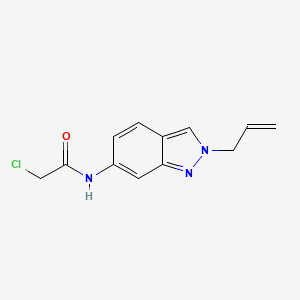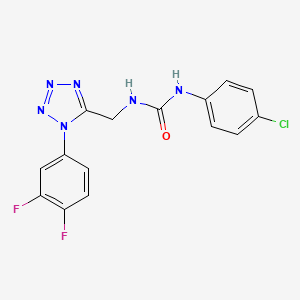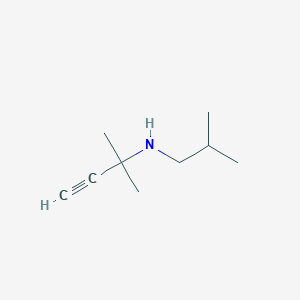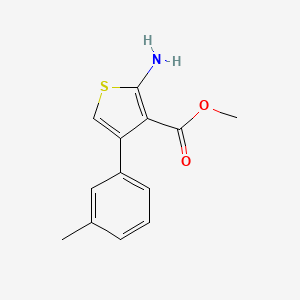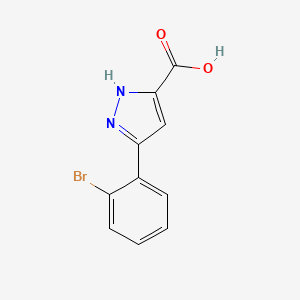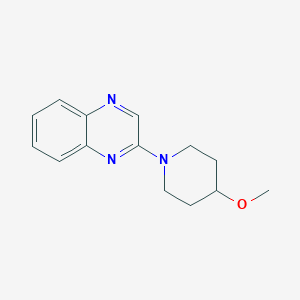
2-(4-Methoxypiperidin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The compound “2-(4-Methoxypiperidin-1-yl)quinoxaline” is a derivative of quinoxaline .
Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Pthalazine, Quinazolines, and Cinnolenes are similar to Quinoxaline .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .Applications De Recherche Scientifique
Synthesis and Dye Applications
- Synthesis of Azo Dyes : Quinoxaline derivatives have been used in the synthesis of azo dyes for polyester fibers, indicating their utility in material science and textile engineering. For example, 6-amino-2-methoxyquinoxaline was synthesized and applied as a diazo component in azo dye production, showcasing its applicability in dye chemistry and materials processing (D. W. Rangnekar & P. V. Tagdiwala, 1987).
Catalysis and Asymmetric Synthesis
- Rigid P-chiral Phosphine Ligands : Quinoxaline derivatives, specifically 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been synthesized and used in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This highlights their role in catalysis and the synthesis of chiral pharmaceutical ingredients, demonstrating their importance in medicinal chemistry and asymmetric synthesis (T. Imamoto et al., 2012).
Antimicrobial and Antituberculosis Activity
- Anti-Mycobacterium Tuberculosis Agents : New quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro antituberculosis activity. The presence of various substituents on the quinoxaline nucleus significantly affected in vitro activity, suggesting these derivatives as potential leads for new antituberculosis compounds (A. Jaso et al., 2005).
Pesticidal Activities
- Synthesis of Quinoxaline Derivatives for Pesticide Application : Quinoxaline derivatives have been synthesized and tested for their herbicidal, fungicidal, and insecticidal activities. This research underscores the potential of quinoxaline compounds in developing new pesticides, highlighting their significance in agricultural chemistry (Xinghai Liu et al., 2020).
Optical and Morphological Studies
- Tri-fluoromethyl Substituted Quinoxalines : Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized for their optical properties, including absorption, emission, and quantum yield. These findings suggest applications in materials science, particularly in the development of fluorescent materials and sensors (A. Rajalakshmi & N. Palanisami, 2020).
Orientations Futures
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Propriétés
IUPAC Name |
2-(4-methoxypiperidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-18-11-6-8-17(9-7-11)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTLSAYIQPIOGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxypiperidin-1-yl)quinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

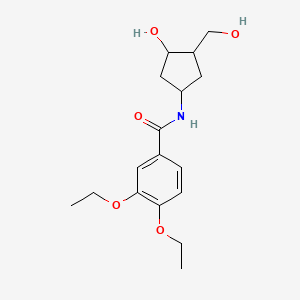
![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)

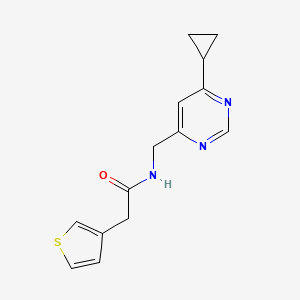
![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2405254.png)
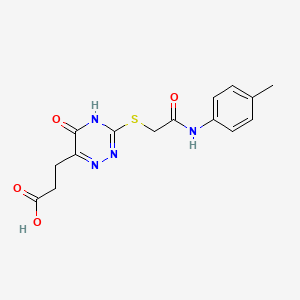
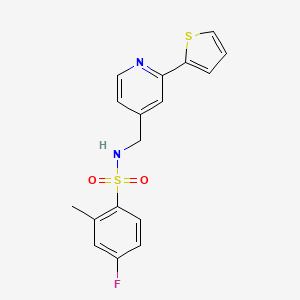
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2405261.png)
![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)
